molecular formula C24H20O8 B121545 (+)-1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyl-5,12-naphthacenedione CAS No. 150829-94-0

(+)-1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyl-5,12-naphthacenedione

Cat. No. B121545
M. Wt: 436.4 g/mol
InChI Key: YNAKLZFMOFNLRE-UHFFFAOYSA-N
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Description

The compound (+)-1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyl-5,12-naphthacenedione is a chemical compound . It is also known as an instance of a type of chemical entity and a subclass of anthracycline polyketide . The molecular formula of the compound is C24H20O8 and it has a molecular weight of 436.4 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 436.4 g/mol . No further information on its physical and chemical properties was found.

Scientific Research Applications

Synthesis Methods and Intermediates

  • The compound is utilized in the synthesis of advanced intermediates for anthracyclinones, such as the formal synthesis of (±)-4-demethoxydaunomycinone. This process involves aryne dipolar cycloaddition reactions (Khanapure & Biehl, 1991).

  • It serves as a key intermediate in the synthesis of various naphthacenediones, which are important for the production of medications and dyes, as well as biological reaction reagents (Bai Bo, 2008).

Biochemical Research and Applications

  • The compound has been identified as an impurity in commercially available naphthacenediones, exhibiting fluorescence properties, which might have implications for its use in biochemical research (Ono, Tokura, & Tomura, 2009).

  • Tetracenedione derivatives, closely related to naphthacenediones, have been found to exhibit potential antiphotoaging activity in UVB-irradiated models, suggesting a role for similar compounds in dermatological research (Kim et al., 2014).

Chemical Properties and Reactions

  • The compound's structure has been used in the study of specific biochemical reactions, such as the Westerfeld adaptation of the Voges-Proskauer test, to understand the behavior of certain chemical groups (Speckman & Collins, 1982).

  • Its derivatives have been explored for their potential as DNA intercalators, relating to the broader field of genomics and pharmaceutical research (Diénès & Vogel, 1995).

properties

IUPAC Name

1,3,8,11-tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyltetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8/c1-9(25)3-13(26)4-11-5-14(27)6-12-7-15-20(23(31)18(11)12)24(32)19-16(22(15)30)8-17(28)10(2)21(19)29/h5-9,25,27-29,31H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAKLZFMOFNLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C=C(C=C4C=C3C2=O)O)CC(=O)CC(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934068
Record name 1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyltetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyl-5,12-naphthacenedione

CAS RN

150829-94-0
Record name UCE6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150829940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyltetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyl-5,12-naphthacenedione
Reactant of Route 2
(+)-1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyl-5,12-naphthacenedione
Reactant of Route 3
(+)-1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyl-5,12-naphthacenedione
Reactant of Route 4
(+)-1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyl-5,12-naphthacenedione
Reactant of Route 5
(+)-1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyl-5,12-naphthacenedione
Reactant of Route 6
(+)-1,3,8,11-Tetrahydroxy-10-(4-hydroxy-2-oxopentyl)-2-methyl-5,12-naphthacenedione

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